1-[1-(Aminomethyl)cyclobutyl]-3-(dimethylamino)propan-2-ol
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Overview
Description
1-[1-(Aminomethyl)cyclobutyl]-3-(dimethylamino)propan-2-ol is a chemical compound with the molecular formula C10H22N2O. This compound is characterized by the presence of a cyclobutyl ring, an aminomethyl group, and a dimethylamino group attached to a propanol backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclobutyl]-3-(dimethylamino)propan-2-ol typically involves the reaction of cyclobutylmethylamine with 3-dimethylaminopropanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving multiple purification steps such as distillation and crystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)cyclobutyl]-3-(dimethylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or halides in polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(Aminomethyl)cyclobutyl]-3-(dimethylamino)propan-2-ol is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]-3-(dimethylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Dimethylamino-1-propanol: Similar in structure but lacks the cyclobutyl ring.
Cyclobutylmethylamine: Contains the cyclobutyl ring but lacks the dimethylamino group.
N,N-Dimethylaminopropanol: Similar backbone but different substituents
Uniqueness
1-[1-(Aminomethyl)cyclobutyl]-3-(dimethylamino)propan-2-ol is unique due to the combination of the cyclobutyl ring and the dimethylamino group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific research and industrial applications .
Properties
Molecular Formula |
C10H22N2O |
---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclobutyl]-3-(dimethylamino)propan-2-ol |
InChI |
InChI=1S/C10H22N2O/c1-12(2)7-9(13)6-10(8-11)4-3-5-10/h9,13H,3-8,11H2,1-2H3 |
InChI Key |
MVFPEXVJRARCRB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(CC1(CCC1)CN)O |
Origin of Product |
United States |
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